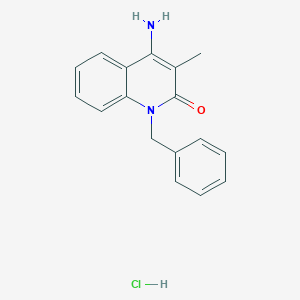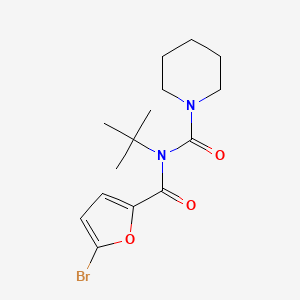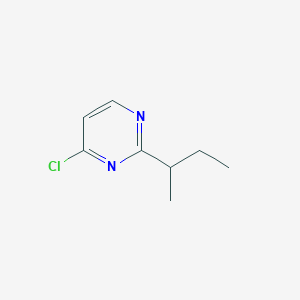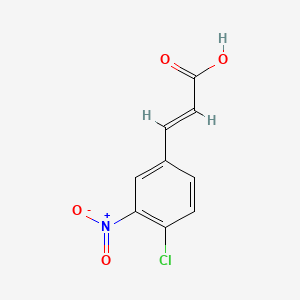
4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride is a chemical compound that is part of the quinoline family . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives are synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .Applications De Recherche Scientifique
Corrosion Inhibition
- Materials Science Application: Compounds structurally similar to 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride have been evaluated for their corrosion inhibition properties on mild steel in acidic solutions. The efficiency of these inhibitors is linked to their molecular structure, including the presence of nitrogen atoms and their molecular weight, which significantly affects their performance as corrosion inhibitors (Kadhim et al., 2017).
Anticancer Activity
- Pharmacological Research: Derivatives of tetrahydroisoquinoline, a moiety closely related to the core structure of 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, have been investigated for their potential as anticancer agents. These compounds have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Redda et al., 2010).
Molecular and Electronic Structure Studies
- Chemical Properties Analysis: Research involving derivatives of quinolinone, similar in structure to 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, has provided insights into their molecular and electronic structures through Density Functional Theory (DFT) calculations, electronic absorption spectra, and Natural Bond Orbital (NBO) analysis. These studies contribute to a deeper understanding of the electronic properties and potential applications of these compounds in materials science (Halim & Ibrahim, 2017).
Fluorescence Properties and Photophysics
- Photophysical Research: The fluorescence properties and photo-induced electron transfer mechanisms of naphthalimide derivatives, which share functional similarities with 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, have been studied. Such compounds are of interest for their potential applications in sensors, organic electronics, and fluorescence microscopy (Gan et al., 2003).
Antimicrobial Agents
- Synthesis and Biological Activity: Research has been conducted on the synthesis of new quinazolines as potential antimicrobial agents, indicating the broad spectrum of biological activities of quinolinone derivatives and their potential in developing new antimicrobial therapies (Desai et al., 2007).
Orientations Futures
Quinoline and its derivatives have been the subject of extensive research due to their diverse biological activities . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and polyheterocycles by direct carbonylation has aroused great interest and provides a clear direction for future research .
Propriétés
IUPAC Name |
4-amino-1-benzyl-3-methylquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-12-16(18)14-9-5-6-10-15(14)19(17(12)20)11-13-7-3-2-4-8-13;/h2-10H,11,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFTUSRHRSZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)



![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2751827.png)

![Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2751836.png)
![Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2751837.png)


